molecular formula C20H27N5O B15121441 4-(6-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

4-(6-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B15121441
M. Wt: 353.5 g/mol
InChI Key: FUNKJLARZCDERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a piperazine ring, a pyridazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their coupling with the morpholine ring. The synthetic route may involve:

    Formation of Piperazine Derivative: Starting with 2-methylbenzylamine, it is reacted with piperazine under controlled conditions to form the intermediate piperazine derivative.

    Formation of Pyridazine Derivative: The pyridazine ring is synthesized through a series of reactions involving hydrazine and appropriate diketones.

    Coupling Reaction: The piperazine and pyridazine derivatives are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(6-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its specific combination of piperazine, pyridazine, and morpholine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

4-[6-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C20H27N5O/c1-17-4-2-3-5-18(17)16-23-8-10-24(11-9-23)19-6-7-20(22-21-19)25-12-14-26-15-13-25/h2-7H,8-16H2,1H3

InChI Key

FUNKJLARZCDERU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.